1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene
Description
Properties
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClF/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVCBUHIOZISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Followed by Halogenation and Fluorination
- Starting from 4-chloro-2-fluorobenzene derivatives, acylation with acetyl chloride or equivalent reagents in the presence of Lewis acids (e.g., aluminum chloride) forms acetophenone derivatives.
- Subsequent bromination and fluorination on the side chain can yield the desired bromo-fluoro-propyl substituent.
- This method may involve intermediate formation of benzoyl chlorides and N,O-dimethylhydroxylamine derivatives to facilitate selective transformations.
Organometallic Reagent Route (Grignard or Lithium Reagents)
- Formation of benzoyl intermediates followed by reaction with methyl Grignard reagents to introduce the propan-2-yl group.
- Halogenation and fluorination steps are then applied to the side chain to install bromine and fluorine atoms selectively.
- This approach allows better control of regioselectivity and yields (up to 80% reported for related compounds).
Representative Detailed Procedure (Adapted from Patent CN104529735A)
| Step | Procedure Description | Conditions and Yields |
|---|---|---|
| 1 | Bromination of 4-chloro-2-fluorobenzoic acid to 5-bromo-4-chloro-2-fluorobenzoic acid | Nitric acid and silver nitrate, room temperature |
| 2 | Conversion to benzoyl chloride using thionyl chloride | 80°C, 4 hours |
| 3 | Reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride and pyridine to form benzamide | Room temperature, 16 hours, 99% yield |
| 4 | Reaction of benzamide intermediate with methyl Grignard reagent to yield 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | Controlled addition, inert atmosphere, high yield (80%) |
This sequence efficiently prepares the halogenated acetophenone intermediate, which can be further manipulated to introduce the propan-2-yl side chain with bromine and fluorine substituents.
Alternative Halogenation and Fluorination Methods
- Use of oxalyl chloride and aluminum chloride for acyl chloride formation and Friedel-Crafts type alkylation reactions.
- Reduction with sodium borohydride and aluminum chloride to manipulate side chain substituents.
- Temperature control (0°C to 65°C) and inert atmosphere are critical for selectivity and yield.
Summary Data Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Nitric acid, silver nitrate | Room temp | N/A | Selective bromination of aromatic ring |
| Conversion to benzoyl chloride | Thionyl chloride | 80°C, 4 hours | N/A | Formation of acyl chloride intermediate |
| Benzamide formation | N,O-dimethylhydroxylamine hydrochloride, pyridine | RT, 16 hours | 99 | High yield, key intermediate |
| Grignard reaction | Methyl magnesium bromide | Inert atmosphere | 80 | Formation of acetophenone derivative |
| Halogenation/fluorination | Brominating/fluorinating agents | 0–65°C | Variable | Side chain functionalization |
Research Findings and Considerations
- The described synthetic routes avoid the formation of isomeric by-products, facilitating purification and scalability.
- The use of N,O-dimethylhydroxylamine hydrochloride intermediates enhances reaction selectivity and yield.
- Organometallic reagents such as methyl Grignard are essential for introducing alkyl side chains with desired halogen substitutions.
- Temperature and atmosphere control are crucial to minimize side reactions and degradation.
- The methods are suitable for large-scale industrial production due to high yields and straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield a hydroxylated derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Molecular Formulas and Weights of Selected Compounds
*Calculated based on structural inference.
Key Observations :
Physical Properties
Table 2: Comparative Physical Properties
Inferences for Target Compound :
- Expected higher melting/boiling points than dihalobenzenes due to increased molecular weight and branched structure.
- Moderate solubility in organic solvents (e.g., THF, DCM), similar to ethoxy-substituted analogues .
Biological Activity
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is an organic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a bromine, fluorine, and chlorine atom attached to a benzene ring, allows for various chemical reactions and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant research findings.
Structure
The chemical formula for this compound is C10H10BrClF. The presence of halogen atoms enhances its reactivity, making it suitable for various synthetic applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.54 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents can influence binding affinity and selectivity towards target proteins, which is crucial in drug design.
- Enzyme Inhibition : Research indicates that halogenated compounds can modulate enzyme activity by altering the active site configuration or competing with natural substrates.
- Receptor Interaction : This compound may interact with various receptors, potentially affecting cellular signaling pathways.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against various diseases:
- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Compounds derived from this structure have been evaluated for antibacterial and antifungal properties.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 15 µM.
Study 2: Antimicrobial Properties
In another study featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of synthesized compounds based on this structure. The findings revealed that some derivatives displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
Safety and Toxicity
While exploring the biological applications of this compound, it is essential to consider its safety profile:
- Toxicological Data : The compound is classified under hazardous materials due to its potential skin and eye irritancy.
- Handling Precautions : Proper safety measures should be employed when handling this compound in laboratory settings.
Q & A
Q. What are the common synthetic routes for preparing 1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene?
Synthesis typically involves halogenation and coupling reactions. For example:
- Wittig Reaction : Reacting allyl chloride with a halogenated benzaldehyde precursor under basic conditions (e.g., potassium tert-butoxide) to form the propenyl intermediate, followed by bromination/fluorination steps .
- Suzuki Coupling : Polyhalo-substituted benzene derivatives (e.g., 1-bromo-4-chloro-2-fluorobenzene) can undergo cross-coupling with boronic esters to introduce substituents .
Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via GC (>97% purity threshold) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and stereochemistry.
- Gas Chromatography (GC) : To assess purity (>97% GC is typical for halogenated aromatics) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 231.51 g/mol for similar bromo-chloro-fluorobenzene derivatives) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile halogenated intermediates.
- Decontamination : Immediate removal of contaminated clothing and thorough washing with soap/water, as per SDS guidelines for related bromo-chloro-fluorobenzene compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic halogenation steps, reducing side reactions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) in Suzuki coupling to minimize steric hindrance from bulky substituents .
- Temperature Control : Maintain −78°C during fluorination to prevent thermal degradation of intermediates .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in fluorinated substituents) causing signal splitting.
- DFT Calculations : Compare experimental chemical shifts with computed values to validate structural assignments .
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton/carbon signals .
Q. What computational methods are suitable for studying its reactivity in IKK2 inhibitor synthesis?
Q. How can environmental stability and degradation pathways be assessed?
- GC-MS Stability Studies : Monitor decomposition products under UV light or varying pH conditions.
- Oxidative Stress Testing : Expose the compound to ozone or hydroxyl radicals to simulate atmospheric degradation, relevant for indoor surface chemistry studies .
Q. What strategies address low yields in multi-step syntheses involving halogenated intermediates?
- Protecting Groups : Use tert-butyl or silyl ethers to shield reactive sites during bromination/fluorination.
- In Situ Monitoring : Employ inline IR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental enthalpy values (e.g., vaporization enthalpy)?
- Calorimetry Validation : Repeat vaporization enthalpy measurements using differential scanning calorimetry (DSC) and compare with literature values (e.g., 40.737 kJ/mol for similar compounds) .
- Error Source Identification : Check for impurities via GC-MS; even 2% impurities can skew enthalpy data by 5–10% .
Q. Why do certain synthetic routes produce regioisomeric byproducts?
- Steric vs. Electronic Effects : Use Hammett plots to quantify substituent effects on reaction sites. For example, electron-withdrawing groups (e.g., -Cl, -F) may direct coupling to meta positions unexpectedly .
- Isotope Labeling : Introduce labels to track bond formation pathways and identify competing mechanisms .
Methodological Resources
- Safety Protocols : Refer to SDS for bromo-chloro-fluorobenzene analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) for spill management and first aid .
- Industrial Scaling : Review continuous flow reactor designs for halogenation steps to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
